cis-4-(Boc-aminomethyl)cyclohexylamine

Description

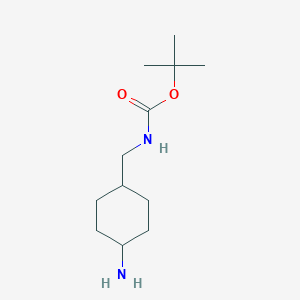

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with a Boc-protected aminomethyl group and a free amine, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and its application in contemporary drug discovery.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H24N2O2 | [1][2] |

| Molecular Weight | 228.336 g/mol | [1] |

| Physical State | Solid or Liquid | Inconsistent reports |

| Solubility | Soluble in methanol and ethyl acetate; slightly soluble in water. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of primary amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, this time at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Clamp and stand

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.

-

When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Density Determination

The density of a liquid can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and record the mass (m2).

-

Determine the mass of the liquid by subtracting the mass of the empty pycnometer (m2 - m1).

-

The volume of the pycnometer is known (V).

-

Calculate the density (ρ) of the liquid using the formula: ρ = (m2 - m1) / V.

-

For solid samples, a solvent displacement method can be used.

pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the amine. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of HCl added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

Apparatus:

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, methanol, ethyl acetate)

Procedure:

-

Add a small, known amount of the amine (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid or immiscible liquid layers.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Applications in Drug Development: PROTAC Synthesis

This compound is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] The linker component of a PROTAC, for which this compound is a precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.[8][]

The mono-Boc protection of the diamine allows for sequential, controlled synthesis. The free amine can be reacted with a ligand for the E3 ligase, followed by deprotection of the Boc group and subsequent reaction with a ligand for the target protein.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing a mono-Boc-protected diamine linker like this compound.

Caption: Logical workflow for PROTAC synthesis.

Experimental Workflow for Physical Property Determination

This diagram outlines a general experimental workflow for the characterization of the physical properties of a chemical compound.

Caption: General workflow for physical property characterization.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. Linkers for Linkerology - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

Chemical structure and IUPAC name of cis-4-(Boc-aminomethyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional organic compound commonly utilized as a linker or building block in medicinal chemistry and drug discovery. Its structure incorporates a cyclohexane scaffold, which provides conformational rigidity, along with a primary amine and a Boc-protected aminomethyl group. The cis stereochemistry of the substituents on the cyclohexane ring dictates a specific spatial arrangement, which can be critical for molecular recognition and binding in targeted drug design. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the aminomethyl group, making this compound a versatile tool in the synthesis of more complex molecules, including PROTACs and other targeted protein degraders.

Chemical Identity and Properties

The systematic IUPAC name for this compound is tert-butyl N-[(cis-4-aminocyclohexyl)methyl]carbamate .[1] It is also commonly referred to as this compound.

| Identifier | Value |

| CAS Number | 866548-92-7[1][2][3] |

| Molecular Formula | C12H24N2O2[2][3] |

| Molecular Weight | 228.33 g/mol [1][2] |

Chemical Structure

The chemical structure of this compound features a cyclohexane ring with an aminomethyl group (-CH2NH-Boc) and an amino group (-NH2) in a cis-1,4-disubstituted pattern.

References

GSK1070916: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor

CAS Number: 866548-92-7

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.

Chemical Information

GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-azaindole class of compounds.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea[3] |

| Molecular Formula | C₃₀H₃₃N₇O[4] |

| Molecular Weight | 507.63 g/mol [4] |

| Canonical SMILES | CCn1cc(c(n1)c2ccc(cc2)NC(=O)N(C)C)c3ccnc4c3cc(nH4)c5cccc(c5)CN(C)C[4] |

| InChI Key | QTBWCSQGBMPECM-UHFFFAOYSA-N[4] |

Mechanism of Action and Signaling Pathway

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6]

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[7] The inhibition of Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates, most notably histone H3 at serine 10 (pHH3S10).[8] This disruption leads to defects in chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo apoptosis.[8]

Biological Activity

In Vitro Kinase Inhibitory Activity

GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.

| Kinase | Ki (nM) | IC50 (nM) |

| Aurora B-INCENP | 0.38 ± 0.29[5] | 3.5[9] |

| Aurora C-INCENP | 1.5 ± 0.4[5] | 6.5[9] |

| Aurora A-TPX2 | 490 ± 60[5] | >100-fold selective vs Aurora B/C[9] |

Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range.[8]

| Cell Line | Cancer Type | EC50 (nM) for Cell Proliferation | EC50 (nM) for pHH3S10 Inhibition |

| A549 | Lung Carcinoma | 7[2] | - |

| HCT116 | Colon Carcinoma | - | - |

| MCF7 | Breast Cancer | - | - |

| HL-60 | Leukemia | - | - |

| Colo205 | Colon Adenocarcinoma | - | - |

Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature, with a median EC50 of 8 nM.[8]

Experimental Protocols

Aurora Kinase Activity Assay (IMAP™ Assay)

This protocol describes a fluorescence polarization-based immunoassay to measure the kinase activity of Aurora B and C.

Materials:

-

Recombinant human Aurora B/INCENP or Aurora C/INCENP complex

-

5FAM-labeled peptide substrate (e.g., 5FAM-PKAtide)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

GSK1070916

-

IMAP™ Binding Solution

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of GSK1070916 in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM 5FAM-PKAtide, 20 µM ATP).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 15 µL of IMAP™ Binding Solution.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure fluorescence polarization using a suitable plate reader.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of GSK1070916 on cell proliferation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

GSK1070916

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of GSK1070916 in complete culture medium.

-

Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western blotting.

Materials:

-

Human cancer cell lines

-

GSK1070916

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse anti-GAPDH (loading control, e.g., 1:5000 dilution)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

SDS-PAGE gels

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with various concentrations of GSK1070916 for 24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Synthesis

The synthesis of GSK1070916 has been described in detail in the Journal of Medicinal Chemistry.[2] The key steps involve a multi-step synthesis starting from commercially available materials, culminating in the formation of the 7-azaindole core followed by coupling with the side chains.

Pharmacokinetics

In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100 mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24 hours.[10] This concentration correlated with a sustained decrease of over 60% in histone H3-S10 phosphorylation in the tumors.[10] A Phase I clinical trial in patients with advanced solid tumors has been completed.[6][11]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides essential technical information to support ongoing and future investigations into the therapeutic potential of GSK1070916.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OUH - Protocols [ous-research.no]

- 4. benchchem.com [benchchem.com]

- 5. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on cis-4-(Boc-aminomethyl)cyclohexylamine, a critical building block in the development of targeted protein degraders. This document outlines its chemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and a generalized experimental workflow for its use.

Core Chemical Data

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.336 g/mol | [1][2] |

| CAS Number | 866548-92-7 | [1][2] |

| Primary Application | Protein Degrader Building Block (PROTAC Linker) | [1][2][3] |

Application in PROTAC Technology

This compound serves as a linker component in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[4] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4]

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[4]

Below is a diagram illustrating the general mechanism of action for a PROTAC, where this compound would be a component of the "Linker".

Caption: General mechanism of PROTAC-mediated protein degradation.

Generalized Experimental Protocols

While specific synthesis routes for PROTACs are highly dependent on the target protein and the chosen E3 ligase ligand, a generalized workflow for the design and synthesis of a PROTAC library using a linker building block like this compound is presented below. The use of such modular building blocks can significantly streamline the development process.[4]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC molecule is a modular process that involves the strategic connection of a target protein ligand, a linker, and an E3 ligase ligand.[4]

Caption: Generalized workflow for the design and synthesis of PROTACs.

Detailed Methodologies:

-

Ligand and Linker Preparation:

-

The Boc protecting group on this compound is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

-

The warhead and the E3 ligase ligand are often functionalized with a reactive group (e.g., a carboxylic acid or an alkyne/azide for "click chemistry") to facilitate coupling with the linker.[1]

-

-

Coupling Reactions:

-

Amide Bond Formation: A common method involves the coupling of an amine on the linker with a carboxylic acid on the warhead or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Click Chemistry: For a more modular approach, the linker and ligands can be functionalized with azide and alkyne groups, respectively, and coupled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

-

-

Purification and Characterization:

-

The synthesized PROTAC is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

The identity and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

Biological Evaluation:

-

Binding Assays: The affinity of the PROTAC for the target protein and the E3 ligase is determined using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

In Vitro Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cell lines, typically by Western blotting or proteomics-based approaches.

-

Cellular Potency: The functional consequence of target protein degradation is evaluated through relevant cell-based assays (e.g., cell viability, reporter assays).

-

References

The Strategic Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Early Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bifunctional molecule cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine serves as a crucial building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique stereochemistry and orthogonally protected amine functionalities make it a versatile scaffold for the synthesis of novel therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This technical guide provides an in-depth overview of its potential applications, supported by experimental insights and data.

Core Attributes and Synthetic Utility

Cis-4-(Boc-aminomethyl)cyclohexylamine, with the CAS Number 866548-92-7, possesses a rigid cyclohexane core that imparts conformational constraint to the molecules it is incorporated into. This rigidity can be advantageous in drug design, aiding in the optimization of binding interactions with biological targets. The presence of a Boc-protected primary amine and a free primary amine at the 1 and 4 positions of the cyclohexane ring allows for selective and sequential chemical modifications, a key feature for the construction of complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 866548-92-7 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Application in Targeted Protein Degradation: PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

This compound is classified as a "Protein Degrader Building Block" and serves as a valuable component for PROTAC linkers. Its cyclohexane scaffold can provide the necessary rigidity and vectorality to the linker, influencing the stability and geometry of the ternary complex. The dual amine functionalities allow for straightforward incorporation into the linker structure through amide bond formation or other coupling chemistries.

The general workflow for synthesizing a PROTAC utilizing a diamine linker building block like this compound is depicted below.

Experimental Protocol: General Amide Coupling

A general procedure for the coupling of this compound to a carboxylic acid-containing fragment (e.g., a warhead or an E3 ligase ligand) is as follows:

-

Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, for example, HATU (1.1 eq.), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

Application in Kinase Inhibitor and Bioactive Molecule Synthesis

The stereoisomer of the title compound, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate (the trans-isomer), is a known intermediate in the synthesis of various bioactive molecules, including kinase inhibitors such as NVP-2, a selective CDK9 inhibitor.[2] This highlights the potential of the cis-isomer to be used in a similar capacity, allowing for the exploration of stereochemical diversity in structure-activity relationship (SAR) studies. The distinct spatial arrangement of the functional groups in the cis-isomer compared to the trans-isomer can lead to different binding modes and potencies, providing valuable insights for lead optimization.

The logical flow for incorporating the cis-cyclohexylamine scaffold into a lead optimization program is illustrated below.

While specific examples with quantitative biological data for compounds derived directly from this compound are not yet prevalent in publicly accessible literature, the established utility of its trans-isomer and related cyclohexylamine derivatives in approved drugs and clinical candidates strongly supports its potential in early drug discovery. Researchers are encouraged to explore the incorporation of this building block to investigate the impact of the cis-stereochemistry on the pharmacological properties of their lead compounds.

References

A Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in pharmaceutical and chemical research. This document details commercially available sources, their specifications, and relevant technical information to support its application in a laboratory setting.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several suppliers to facilitate comparison and procurement. Researchers should note the distinction from the related compound, cis-4-(Boc-amino)cyclohexylamine, which has a different chemical structure.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Weifang Yangxu Group Co., Ltd. | Not specified | 99%[1] | Milligram to Kilogram scale[1] | 866548-92-7[1] |

| [Generic Supplier via Online Marketplace] | ALA-C177750-1g | min 97%[2] | 1 gram[2] | 866548-92-7[2] |

| BLDpharm | BD00795551 | Not specified | Not specified | 866548-92-7[3] |

Note: The compound cis-4-(Boc-amino)cyclohexylamine (CAS Number: 247570-24-7) is often listed by suppliers such as Thermo Scientific Chemicals and Fisher Scientific with purities around 97% and is available in gram quantities.[4][5][6] It is crucial to verify the CAS number to ensure the correct compound is being sourced.

Synthesis and Quality Control

Quality control of this compound typically involves a combination of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental technique for the structural elucidation of this compound. A representative spectrum would confirm the presence of the Boc protecting group (a characteristic singlet at approximately 1.4 ppm), the cyclohexyl ring protons, and the aminomethyl group protons. ChemicalBook provides access to a reference ¹H NMR spectrum for a related compound, which can serve as a comparative tool.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase C18 column is commonly employed with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially given the lack of a strong chromophore in the molecule.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

Signaling Pathways and Research Applications

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both a primary amine and a Boc-protected aminomethyl group, allows for selective chemical modifications.

One key area of application is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyclohexyl scaffold can provide rigidity and desirable physicochemical properties to the linker region of the PROTAC molecule.

The diagram below illustrates the general mechanism of action for a PROTAC.

References

- 1. This compound, CasNo.866548-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 866548-92-7|tert-Butyl ((cis-4-aminocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. cis-4-(Boc-amino)cyclohexylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. H62925.06 [thermofisher.com]

- 6. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 7. 4-(BOC-AMINOMETHYL)-CYCLOHEXYLAMINE(296270-94-5) 1H NMR [m.chemicalbook.com]

Technical Guide: Storage and Stability of cis-4-(Boc-aminomethyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and an in-depth analysis of the stability profile of cis-4-(Boc-aminomethyl)cyclohexylamine. The information presented herein is intended to ensure the long-term integrity and reliable performance of this compound in research and development applications.

Summary of Storage and Stability

Proper storage and handling are paramount to maintaining the quality and stability of this compound. This compound is generally stable when stored under appropriate conditions, with a typical shelf life of 24 to 36 months. However, its stability is susceptible to specific environmental factors, primarily acidic conditions and high temperatures.

Key Recommendations:

-

Storage Temperature: Room temperature.

-

Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is noted to be air-sensitive; therefore, handling under an inert gas atmosphere (e.g., argon or nitrogen) and protection from moisture are recommended.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Quantitative Stability Data

While specific quantitative stability studies on this compound are not extensively available in public literature, the stability of the tert-butoxycarbonyl (Boc) protecting group is well-documented. The following table summarizes the general stability of Boc-protected amines under various conditions. Researchers should consider these as general guidelines and are encouraged to perform compound-specific stability assessments for critical applications.

| Condition | Stability of Boc-Protected Amines | Expected Impact on this compound |

| Acidic pH | Labile, especially to strong acids. | High probability of deprotection (cleavage of the Boc group). |

| Basic pH | Generally stable. | Expected to be stable under moderately basic conditions. |

| Neutral pH | Generally stable. | Expected to be stable. |

| Elevated Temperature | Susceptible to thermal degradation, typically above 100 °C. | Potential for deprotection and other degradation pathways. |

| Light Exposure | Generally stable, but photostability can be compound-specific. | While not specifically reported as light-sensitive, storage in the dark is a good practice. |

| Oxidizing Agents | Potential for oxidation of the amine or cyclohexyl ring. | Should be stored away from strong oxidizing agents. |

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be through the cleavage of the Boc protecting group.

Acid-Catalyzed Hydrolysis

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. This deprotection exposes the primary amine, yielding cis-4-(aminomethyl)cyclohexylamine.

Thermal Degradation

Exposure to high temperatures can also lead to the cleavage of the Boc group, often through a concerted mechanism that results in the formation of the free amine, carbon dioxide, and isobutylene.[1] Studies on other Boc-protected amines have shown that thermal deprotection can occur in the absence of an acid catalyst.[1]

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, the following general protocols are recommended.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and pathways under stress conditions.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acidic: Treat the solution with a strong acid (e.g., 1M HCl) at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic: Treat the solution with a strong base (e.g., 1M NaOH) at room temperature and an elevated temperature.

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Heat the solid compound and a solution of the compound at a high temperature (e.g., 105 °C).

-

Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 4.2). Characterize any significant degradation products using LC-MS and NMR.

HPLC Method for Stability Assessment

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the parent compound and any potential degradation products (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

NMR Spectroscopy for Boc Group Integrity

¹H NMR spectroscopy can be used to quickly assess the integrity of the Boc protecting group.

-

Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: The presence of a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the intact Boc moiety. The disappearance or reduction in the integral of this peak indicates deprotection.

Handling and Safety Precautions

Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: If breathed in, move person into fresh air.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature in a cool, dry, and inert environment. The primary stability concerns are exposure to strong acids and high temperatures, which can lead to the cleavage of the Boc protecting group. For critical applications, it is strongly advised that researchers perform their own stability assessments using the protocols outlined in this guide to ensure the material's integrity for their specific use case.

References

Spectroscopic and Analytical Profile of cis-4-(Boc-aminomethyl)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 866548-92-7). Due to the limited availability of public experimental data for this specific isomer, this document presents predicted values and data from closely related analogs to serve as a reference for researchers in the field. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (cis-4-aminocyclohexyl)methylcarbamate

-

CAS Number: 866548-92-7

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Molecular Weight: 228.34 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | -CH-NH₂ |

| ~2.9 - 3.1 | t | 2H | -CH₂-NHBoc |

| ~2.6 - 2.8 | m | 1H | -CH-CH₂- |

| ~1.8 - 2.0 | br s | 2H | -NH₂ |

| ~1.6 - 1.8 | m | 4H | Cyclohexyl CH₂ (axial) |

| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.2 - 1.4 | m | 4H | Cyclohexyl CH₂ (equatorial) |

| ~4.8 - 5.0 | br s | 1H | -NH-Boc |

¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~48.0 | -CH-NH₂ |

| ~46.0 | -CH₂-NHBoc |

| ~38.0 | -CH-CH₂- |

| ~30.0 | Cyclohexyl CH₂ |

| ~28.5 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Strong, Broad | N-H stretch (amine and carbamate) |

| ~2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Strong | N-H bend (amine) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS) Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 229.19 | High | [M+H]⁺ |

| 173.15 | Moderate | [M - C₄H₈+H]⁺ or [M - isobutylene+H]⁺ |

| 156.12 | Moderate | [M - Boc+H]⁺ |

| 114.12 | High | [M - Boc-NH₂-CH₂]⁺ |

| 57.07 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for this compound are predicted or based on closely related analogs due to the lack of publicly available experimental data for the specified compound. This information should be used as a guide and for reference purposes only. Experimental verification is recommended.

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate, thereby preventing it from participating in unwanted side reactions.[3] This transformation is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4] The resulting N-tert-butoxycarbonyl derivative is significantly less reactive due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][5] This orthogonality is a cornerstone of modern synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[6]

Mechanism of Boc Protection and Deprotection

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] In many protocols, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize the acidic proton of the amine and accelerate the reaction.[1][4]

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism involves protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[13]

Data Presentation: Reaction Conditions and Yields

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and the presence of catalysts or bases. The following tables summarize typical reaction conditions and reported yields for the Boc protection and deprotection of various amines.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Glycine | (Boc)₂O, NaOH | Water/Dioxane | Room Temp. | 4 hours | 93.87 | [11] |

| L-Alanine | (Boc)₂O, NaOH | THF/Water | Room Temp. | 17 hours | 100 | [11] |

| L-Phenylalanine | (Boc)₂O, NaOH | t-Butanol/Water | Room Temp. | Overnight | 78-87 | [11][14] |

| Primary Aliphatic Amine | (Boc)₂O, TEA | THF | Room Temp. | 1-4 hours | >95 | [1] |

| Aniline | (Boc)₂O | Methanol | Room Temp. | < 1 hour | >95 | [15] |

| Secondary Aromatic Amine | (Boc)₂O | Methanol | Room Temp. | 24-48 hours | Not specified | [15] |

| Various Amines | (Boc)₂O | Water/Acetone | Room Temp. | 8-12 min | 85-98 | [16] |

| Structurally Diverse Amines | (Boc)₂O, Iodine (cat.) | Solvent-free | Ambient Temp. | Not specified | High | [8] |

Table 2: Comparison of Boc Deprotection Methods

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0.5 - 4 hours | Highly effective and volatile, simplifying product isolation. | Harsh acidity can cleave other acid-labile groups. | [9][17] |

| Hydrochloric Acid (HCl) | 4 M in Dioxane | 0.5 - 16 hours | Often more selective than TFA in the presence of tert-butyl esters. | Dioxane is a hazardous solvent. | [9][17] |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | 10 - 30 min | Mild, fast, and environmentally benign. | DES may require specific preparation. | [18][19] |

| Thermal (Solvent-based) | Methanol or TFE, 120-240 °C | 30 minutes | Acid-free; can offer unique selectivity. | Requires high temperatures which may not be suitable for all substrates. | [17][20] |

| Water (Boiling) | Water | 10 - 15 min | Neutral, environmentally friendly, and fast. | High temperature can be detrimental to sensitive molecules. | [18][21] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[4][6]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 3.0 equiv)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a 2:1 v/v mixture of H₂O/THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in the chosen solvent.[6]

-

For temperature-sensitive reactions, cool the mixture to 0°C in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate (1.5 equiv) to the stirring solution.[6]

-

Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

-

Wash the combined organic layers with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[4][6]

-

If necessary, purify the crude product by column chromatography.[7]

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the acidic cleavage of the Boc group.[9][10][22]

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

-

Add TFA to the solution (typically to a final concentration of 20-50% v/v).[17]

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.[6]

-

Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.[6]

-

The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., trifluoroacetate).[12]

-

A subsequent basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed to isolate the free amine if required.[3]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and workflows associated with the Boc protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. wuxibiology.com [wuxibiology.com]

- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Boc Deprotection - TFA [commonorganicchemistry.com]

Methodological & Application

Protocol for the TFA-Mediated Boc Deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine

Application Note

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of active pharmaceutical ingredients and complex molecules. Its widespread use stems from its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group, affording the corresponding amine salt.

This document provides a detailed protocol for the Boc deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional building block often utilized in medicinal chemistry. The protocol outlines the materials, experimental procedure, and work-up conditions to yield the corresponding diamine as its bis-trifluoroacetate salt. The provided data and workflow are intended to guide researchers, scientists, and drug development professionals in the efficient execution of this transformation.

Reaction Principle

The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to liberate the free amine and carbon dioxide gas.[1][2][3] In the presence of excess TFA, the newly formed amine is protonated to yield the trifluoroacetate salt.[1]

Experimental Protocol

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The recommended concentration is typically between 0.1 and 0.5 M.[2][4]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[4][5] For substrates that may be more sensitive, a lower concentration of TFA (e.g., 20-50% v/v in DCM) can be employed.[2][4]

-

Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1 to 4 hours.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[4]

-

Work-up for the TFA Salt: To isolate the product as the bis-trifluoroacetate salt, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA. The resulting residue can often be used directly in the next step without further purification. To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent such as toluene.[4]

-

Work-up for the Free Amine: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[2][4] c. Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure buildup in the separatory funnel.[2] d. Wash the organic layer with brine.[2][4] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound.

| Parameter | Value/Condition | Notes |

| Substrate Concentration | 0.1 - 0.5 M | A concentration of 0.2 M is a good starting point. |

| Solvent | Dichloromethane (DCM) | Anhydrous grade is recommended to prevent side reactions. |

| Reagent | Trifluoroacetic Acid (TFA) | A 1:1 (v/v) ratio with DCM is generally effective.[4][5] |

| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C and then warmed to RT.[2][4] |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[2] |

| Expected Yield | >95% | The reaction is typically high-yielding. |

| Product Form | Bis-trifluoroacetate salt or free amine | Dependent on the work-up procedure. |

Visual Representations

Caption: Experimental workflow for the Boc deprotection of this compound.

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Application Notes and Protocols for the Use of cis-4-(Boc-aminomethyl)cyclohexylamine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine, a versatile diamine building block, into peptide and peptidomimetic structures using solid-phase peptide synthesis (SPPS). This diamine linker is valuable for creating conformationally constrained peptides, macrocyclic analogues, and peptidomimetics with enhanced stability and novel pharmacological profiles. The protocols outlined below are based on the Boc/Bzl protection strategy and detail the necessary steps from resin preparation to final peptide cleavage and purification. While direct quantitative data for this specific reagent is not extensively published, the provided methodologies are derived from established principles for similar non-natural building blocks and serve as a robust starting point for synthesis.

Introduction

The incorporation of non-natural amino acids and linkers is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This compound serves as a conformationally rigid scaffold that can be used to introduce specific turns or bends in a peptide backbone, or to act as a linker for cyclization or conjugation. Its mono-Boc protected nature allows for directional coupling onto a solid support or a growing peptide chain, with the second primary amine available for further elongation after a deprotection step. This building block is particularly useful in the synthesis of analogues of bioactive peptides like somatostatin, GnRH, and integrin antagonists.

Properties and Handling

| Property | Value |

| Chemical Name | cis-4-(tert-butoxycarbonylaminomethyl)cyclohexylamine |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, protect from moisture |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is most readily achieved using the Boc/Bzl SPPS strategy. The primary amine of the cyclohexylamine ring can be coupled to the growing peptide chain, followed by the removal of the Boc protecting group from the aminomethyl moiety to allow for further peptide elongation.

Workflow for Incorporation

Caption: General workflow for incorporating this compound in Boc-SPPS.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 to 0.5 mmol scale. Adjustments may be necessary for automated synthesizers.

Resin Preparation and First Amino Acid Coupling

Standard resins for Boc-SPPS include Merrifield or PAM resins for C-terminal acids, and MBHA or BHA resins for C-terminal amides.[1]

-

Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Isopropanol (IPA) and DCM.

-

First Amino Acid Attachment (to Merrifield Resin):

-

Dissolve the Boc-protected amino acid (2-4 eq.) in a mixture of DCM and DMF.

-

Add cesium carbonate (1 eq.) and stir for 1 hour.

-

Filter and evaporate the solvent.

-

Dissolve the resulting cesium salt in DMF and add to the swelled resin.

-

Heat at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

Coupling of this compound

The coupling of the diamine building block requires activation of the C-terminal carboxylic acid of the peptide-resin. Carbodiimide-mediated coupling is a standard and effective method.[1]

-

Pre-activation (Optional but recommended):

-

Swell the peptide-resin in DCM.

-

Perform a Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[1]

-

Neutralize with 10% Diisopropylethylamine (DIEA) in DCM.

-

Wash thoroughly with DCM.

-

-

Coupling Reaction:

-

Dissolve this compound (2-3 eq.) and a coupling additive like HOBt (1-hydroxybenzotriazole) (2-3 eq.) in DMF.

-

Add this solution to the swelled and deprotected peptide-resin.

-

In a separate vial, dissolve a carbodiimide coupling agent such as DIC (N,N'-Diisopropylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) (2-3 eq.) in DCM.

-

Add the carbodiimide solution to the resin mixture.

-

Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.

-

Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines on the resin.

-

-

Washing: Wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.

Boc Deprotection of the Incorporated Diamine

-

Swell the resin in DCM.

-

Add a solution of 50% TFA in DCM to the resin. A short pre-wash of 5 minutes can be beneficial.[1]

-

Agitate the mixture for 20-30 minutes at room temperature.[1]

-

Filter and wash the resin with DCM, IPA, and then DCM again.

-

Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 10 minutes.

-

Wash the resin with DCM to prepare for the coupling of the next amino acid.

Peptide Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp. For peptides containing the di-Boc protected aminomethylphenylalanine, a stronger acid system like Hydrogen Fluoride (HF) might be considered for complete deprotection. For this compound, a standard TFA-based cleavage cocktail is generally sufficient, but optimization may be required.

Cleavage Cocktail Selection

Caption: Decision diagram for selecting an appropriate cleavage cocktail.

Cleavage Protocol (using Reagent B):

-

Wash the dried peptide-resin with DCM.

-

Suspend the resin in Reagent B (e.g., 10 mL per gram of resin).

-

Stir the mixture for 1.5 to 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Characterization

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass and by analytical HPLC to determine purity.

Data and Troubleshooting

Typical Reagents and Stoichiometry

| Step | Reagent | Equivalents (eq.) | Solvent | Typical Time |

| Coupling | This compound | 2 - 3 | DMF/DCM | 2 - 4 hours |

| DIC or DCC | 2 - 3 | DCM | - | |

| HOBt | 2 - 3 | DMF | - | |

| Deprotection | TFA | 50% (v/v) | DCM | 30 min |

| Neutralization | DIEA | 10% (v/v) | DCM | 10 min |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance, poor resin swelling, reagent degradation | Double couple with fresh reagents, increase reaction time, switch to a more potent coupling reagent (e.g., HATU). |

| Incomplete Boc Deprotection | Insufficient acid strength or time | Increase deprotection time to 45-60 minutes, consider using neat TFA for the deprotection step. |

| Side Reactions during Cleavage | Presence of sensitive amino acids, scavenger absence | Use an appropriate cleavage cocktail with scavengers (e.g., Reagent K). |

| Low Peptide Yield | Incomplete reactions, loss of peptide from resin | Monitor each step with a Kaiser test, use a more stable linker if premature cleavage is suspected. |

Conclusion

The incorporation of this compound into peptide structures is a valuable technique for the development of novel peptidomimetics. By following the detailed protocols for Boc-SPPS outlined in these application notes, researchers can successfully synthesize modified peptides with unique structural and functional properties. Careful monitoring of coupling and deprotection steps, along with the selection of appropriate cleavage conditions, are critical for achieving high purity and yield of the final product.

References

Application of cis-4-(Boc-aminomethyl)cyclohexylamine as a Linker in PROTACs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4]

The structural characteristics of the linker, such as its length, rigidity, and stereochemistry, play a pivotal role in optimizing the therapeutic potential of a PROTAC.[5][6] Rigid linkers, like those derived from cyclohexane scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[7] This document provides detailed application notes and protocols for the utilization of cis-4-(Boc-aminomethyl)cyclohexylamine as a linker in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in publicly available literature, the principles and protocols outlined herein are based on established methodologies for similar cyclohexane-based linkers and provide a robust framework for its application.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target proteins.

Advantages of a cis-Cyclohexane Linker

The use of a cis-4-(aminomethyl)cyclohexylamine-derived linker offers several potential advantages in PROTAC design:

-

Conformational Rigidity: The cyclohexane ring introduces a degree of rigidity that can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency.

-

Stereochemical Influence: The cis stereochemistry enforces a specific spatial arrangement of the POI and E3 ligase ligands, which can be exploited to optimize the geometry of the ternary complex for efficient ubiquitination.

-

Synthetic Tractability: The Boc-protected amine provides a convenient handle for modular synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands.

Experimental Protocols